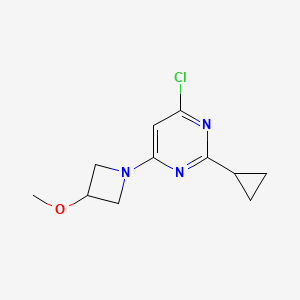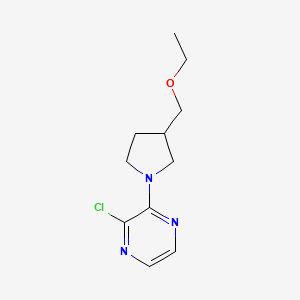
2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine
Übersicht
Beschreibung
“2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine” is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol. It is related to pyrrolidine and pyrazine, both of which are nitrogen-containing heterocycles widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring and a pyrazine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of 3-Pyrazinyl-Imidazo[1,2-a]Pyridines A study by Collins Michael Raymond et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, starting with 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine, a close relative of the compound (Collins Michael Raymond et al., 2010).
Reactions with Ethyl 4-[(E)-1-Chloro-3-Oxoprop-1-En-1-Yl]-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate E. I. Mikhed’kina and colleagues (2009) explored reactions of a related compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, with hydrazines, leading to pyrazole formation (E. I. Mikhed’kina et al., 2009).
Synthesis of Condensed Pyrrolo[b]Pyrazines Volovenko and Dubinina (1999) described the synthesis of condensed pyrrolo[b]pyrazines, involving a compound similar to 2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine (Y. Volovenko, G. Dubinina, 1999).
Synthesis of Ethyl 2-(3-Chloro-2-Yl)-5-Hydroxy-Pyrazole-3-Carboxylate Yeming Ju (2014) detailed the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, from a related chloropyrazine compound (Yeming Ju, 2014).
Biological Activity and Applications
Utilization in the Synthesis of Heterocycles with Biological Activity Černuchová et al. (2005) discussed the use of 2-ethoxymethylene-3-oxobutanenitrile, similar to the compound , in synthesizing heterocycles with antibacterial and antifungal properties (Petra Černuchová et al., 2005).
Synthesis of Antibacterial Compounds M. E. Azab and colleagues (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which have significant antibacterial activities, starting with compounds structurally related to this compound (M. E. Azab et al., 2013).
Zukünftige Richtungen
The future directions for “2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the structure-activity relationship (SAR) and the influence of steric factors on biological activity .
Eigenschaften
IUPAC Name |
2-chloro-3-[3-(ethoxymethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-16-8-9-3-6-15(7-9)11-10(12)13-4-5-14-11/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMVDURZQIVYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)
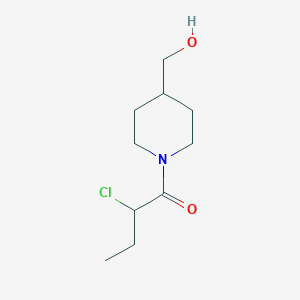
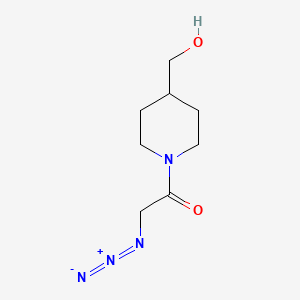
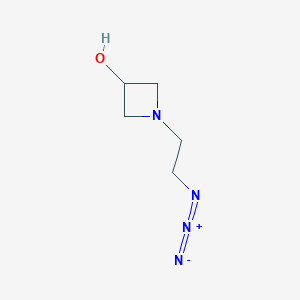


![6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476727.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)


